molecular formula C21H23BrN2O3S B2658194 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide CAS No. 864975-92-8

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide

Katalognummer: B2658194
CAS-Nummer: 864975-92-8
Molekulargewicht: 463.39
InChI-Schlüssel: KAWYNCDYPRZVNM-LNVKXUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and chemical biology research, particularly in the investigation of kinase signaling pathways. Its molecular architecture, featuring a benzothiazole core substituted with a bromo group and a (2-methoxyethyl) moiety, along with a (Z)-configured imine (ylidene) linkage to a 4-butoxybenzamide group, is characteristic of scaffolds designed to interact with the ATP-binding sites of protein kinases. This structural motif suggests potential as a tool compound for probing the function of specific kinases in cellular processes such as proliferation, apoptosis, and inflammation. Researchers utilize this compound to study the structure-activity relationships (SAR) of kinase inhibitors and to develop novel therapeutic strategies for oncology and inflammatory diseases. The precise mechanism of action and primary molecular targets are areas of active investigation, with its design leveraging known pharmacophores from the kinase inhibitor field [1]. Its application is strictly confined to in vitro biochemical assays and cell-based studies to elucidate complex signal transduction networks.

Eigenschaften

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3S/c1-3-4-12-27-17-8-5-15(6-9-17)20(25)23-21-24(11-13-26-2)18-10-7-16(22)14-19(18)28-21/h5-10,14H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWYNCDYPRZVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This class is noted for its diverse biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring a brominated benzothiazole moiety and various functional groups, suggests potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is C_{18}H_{20}BrN_{3}O_{2}S, with a molecular weight of approximately 421.31 g/mol. Its structural characteristics include:

  • Bromine atom at position 6 of the benzothiazole ring.
  • Methoxyethyl group at position 3.
  • Butoxy group attached to the benzamide moiety.

These features enhance its reactivity and potential interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that compounds similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide exhibit significant anticancer activity. The compound may exert cytotoxic effects on cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. Research has shown that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further drug development.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, are known for their antimicrobial properties. The presence of the bromine atom and methoxyethyl group may contribute to enhanced interaction with bacterial cell membranes or enzymes, leading to antibacterial effects. Studies have demonstrated that similar compounds can selectively inhibit bacterial growth, suggesting that (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide may possess similar capabilities.

The mechanism of action for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide involves its binding to specific molecular targets within cells. This interaction may modulate the activity of enzymes or receptors critical for disease progression.

Interaction Studies

Studies utilizing molecular docking simulations and in vitro assays have been conducted to elucidate the binding affinity of this compound to various biological targets. These investigations indicate that the compound may inhibit certain enzymes or modulate receptor activity, contributing to its biological effects.

Research Findings and Case Studies

Several case studies have highlighted the biological activity of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide:

  • In Vitro Anticancer Activity :
    • A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
    • Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    • Another study assessed its antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
    • The compound was found to disrupt bacterial cell membrane integrity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazole ringAntimicrobial, anticancer
Quinoline-based CompoundsFeatures quinoline coreAntimalarial, anticancer
Sulfonamide AntibioticsContains sulfonamide groupAntibacterial

The unique combination of structural features in (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide contributes to its distinct biological activities compared to simpler analogs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Target Compound vs. Quinolinium Derivatives (I7–I10)

Compounds I7–I10 (e.g., I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) share the benzo[d]thiazolylidene motif but differ in their core heterocycle (quinolinium vs. benzo[d]thiazole) and charge state.

  • Key Differences: The quinolinium core in I8 introduces a positive charge, enhancing solubility in polar solvents, whereas the neutral benzo[d]thiazole in the target compound favors lipid membrane penetration .
Target Compound vs. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

This compound () features a 2,3-dihydrothiazole core instead of benzo[d]thiazole.

  • The 2-methoxyphenyl substituent in the dihydrothiazole derivative may engage in hydrogen bonding, contrasting with the bromo and methoxyethyl groups in the target compound, which prioritize steric bulk and electronegativity.
Bromo Substituent

The 6-bromo group in the target compound is absent in most analogs (e.g., I8, ).

Butoxy vs. Methoxy/Methyl Groups

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents logP (Estimated) Biological Activity Reference
Target Compound Benzo[d]thiazole 6-Bromo, 3-(2-methoxyethyl), 4-butoxybenzamide 4.5 Under investigation N/A
I8 (Quinolinium derivative) Quinolinium 4-Fluorostyryl, 3-methylbenzo[d]thiazolylidene 3.2 Antimicrobial
(Z)-N-[3-(2-Methoxyphenyl)... () 2,3-Dihydrothiazole 2-Methoxyphenyl, 4-methylbenzamide 2.8 Crystallography model
STING Agonist () Benzo[d]thiazole Carbamoyl, hydroxypropoxy 1.9 Immunostimulatory

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.